molecular formula C9H17N5O B15311186 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide

Cat. No.: B15311186
M. Wt: 211.26 g/mol
InChI Key: UOYBBRHMGJCKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide is a triazole-containing amide derivative with a molecular formula of C₉H₁₆N₅O (inferred from structurally similar compounds in –10). The compound features a 1,2,4-triazole ring substituted with an amino group at position 3, linked to a propanamide backbone.

Its triazole core and amide functionality align with compounds studied for acetylcholinesterase (AChE) inhibition () and antifungal activity ().

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-butan-2-ylpropanamide

InChI

InChI=1S/C9H17N5O/c1-4-6(2)12-8(15)7(3)14-5-11-9(10)13-14/h5-7H,4H2,1-3H3,(H2,10,13)(H,12,15)

InChI Key

UOYBBRHMGJCKFN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C(C)N1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the sec-Butyl Group: This step may involve alkylation reactions using sec-butyl halides.

    Formation of the Propanamide Moiety: This can be done through amidation reactions involving propanoic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group in the propanamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halides, acids, or bases depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in enzyme inhibition studies.

    Medicine: Possible applications in drug development, particularly for its triazole moiety which is known for antifungal and antibacterial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could play a crucial role in binding to biological targets, while the amino and sec-butyl groups might influence its solubility and membrane permeability.

Comparison with Similar Compounds

Key Observations:

  • Chain Length and Position : The acetamide analogue (–9) has a shorter backbone, reducing molar mass and possibly hydrophobicity compared to the propanamide derivative. Positional isomerism (e.g., triazole at C2 vs. C3) may alter steric and electronic properties .
  • Substituent Effects: The 4-aminophenyl group in enhances aromatic interactions, correlating with higher AChE inhibition (86.2% at 300 µM) compared to alkyl-substituted derivatives . The sec-butyl group in the target compound may improve membrane permeability but reduce solubility.

Acetylcholinesterase (AChE) Inhibition

Triazolyl-propanamides exhibit moderate to strong AChE inhibition, as demonstrated in :

  • N-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12) : 86.2% inhibition at 300 µM .
  • Target Compound: While direct data are lacking, the presence of a 3-amino-triazole group could enhance hydrogen bonding with AChE’s catalytic site, similar to Compound 12. The sec-butyl substituent may reduce activity compared to aryl groups due to weaker π-π interactions .

Antifungal Potential

highlights imidazolylindol-propanol derivatives with potent antifungal activity (MIC: 0.001 µg/mL).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.